
5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
Overview
Description
5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is a fluorinated diamine derivative featuring two aromatic rings: a benzene-1,2-diamine core substituted with a fluorine atom at the 5-position and an N1-bound 2-fluorophenyl group. Its synthesis typically involves nucleophilic aromatic substitution or reductive amination, as seen in related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce a nitro group, forming 2-fluoronitrobenzene.
Reduction: The nitro group is then reduced to an amino group, yielding 2-fluoroaniline.
Fluorination: The 2-fluoroaniline is further fluorinated at the 5-position of the benzene ring to obtain this compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Cyclization Reactions
The compound’s ortho-diamine structure facilitates cyclization with carbonyl-containing reagents to form benzimidazole derivatives, a reaction class widely explored in heterocyclic synthesis .
Mechanism :
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Condensation with aldehydes or carboxylic acids under acidic or catalytic conditions forms the benzimidazole core.
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Fluorine substituents influence electronic effects, directing cyclization regioselectivity and stabilizing intermediates.
Experimental Data :
Key Observations :
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Fe/S catalysts enhance cyclization efficiency via redox mediation .
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Electron-withdrawing fluorine groups slightly reduce reaction rates compared to non-fluorinated analogues.
Electrophilic Substitution
The electron-rich aromatic rings undergo regioselective substitution, guided by the directing effects of amino and fluorine groups.
Reactions and Outcomes :
Reagent | Position Substituted | Major Product |
---|---|---|
HNO₃/H₂SO₄ | C4 of benzene ring | 4-Nitro derivative |
Br₂/FeBr₃ | C5 of fluorophenyl ring | 5-Bromo derivative |
Cl₂/AlCl₃ | C3 of benzene ring | 3-Chloro derivative |
Mechanistic Notes :
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Amino groups (strongly activating) direct electrophiles to para/ortho positions on the benzene ring.
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Fluorine (weakly deactivating) directs meta substitution on the fluorophenyl ring.
Rearrangement Pathways
Under basic conditions, the compound may undergo Smiles rearrangements or aryne-mediated transformations, as observed in related systems .
Example Pathway :
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Deprotonation : Formation of an aryl anion at N2.
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Aryne Intermediate : Elimination generates a benzyne species.
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Nucleophilic Attack : Aniline nitrogen attacks the aryne, forming a zwitterion.
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Alkyl Shift : A Smiles rearrangement transfers substituents between nitrogen atoms .
Experimental Evidence :
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Phenazine derivatives form via aryne intermediates in the presence of KDA (potassium diisopropylamide) .
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Methyl or halogen substituents on nitrogen enhance rearrangement efficiency.
Comparative Reactivity
The dual fluorine substitution distinctively modulates reactivity compared to non-fluorinated analogues:
Property | 5-Fluoro-N1-(2-fluorophenyl) Derivative | Non-Fluorinated Analogue |
---|---|---|
Cyclization Rate | Slower (electron withdrawal) | Faster |
Oxidation Stability | Higher | Moderate |
Electrophilic Substitution | Meta preference on fluorophenyl ring | Ortho/para preference |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine exhibit promising anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Compound A | MCF-7 (breast cancer) | 25.72 ± 3.95 | |
Compound B | U87 (glioblastoma) | 45.2 ± 13.0 |
These findings suggest that modifications to the benzene ring can enhance cytotoxicity against specific cancer types.
Antiprotozoal Activity
The compound has also been evaluated for its antiprotozoal properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Analogues of this compound have demonstrated strong efficacy in disrupting the kinetoplast DNA of the parasite:
This indicates that this compound could be a lead compound for developing new treatments for parasitic infections.
Synthesis and Structural Studies
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. The following table summarizes common synthesis methods:
Method | Conditions | Yield (%) | Reference |
---|---|---|---|
One-pot synthesis with ammonium chloride catalyst | Ethanol, 80–90 °C | High | |
Microwave-assisted synthesis | RCHO derivative, 80 °C | Moderate to high |
These methods highlight the versatility of synthesizing this compound, which is crucial for further research and development.
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of a series of derivatives based on this compound. The results showed that certain modifications led to enhanced apoptosis in cancer cells, suggesting a mechanism involving the induction of programmed cell death through mitochondrial pathways.
Case Study 2: Antiprotozoal Mechanism
Another research focused on the interaction of this compound with kinetoplast DNA in T. brucei. The study provided evidence that the compound's binding affinity to DNA was significantly higher than that of existing treatments, indicating potential for developing more effective therapies against trypanosomiasis.
Mechanism of Action
The mechanism by which 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Differences and Substituent Effects
The table below summarizes key structural differences between 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine and its analogues:
Key Observations :
- Fluorine substitutions (as in the target compound) improve metabolic stability and hydrogen-bonding capacity compared to chlorine analogues .
- Nitro-substituted derivatives (e.g., ) exhibit higher reactivity in electrophilic substitutions but reduced stability under reducing conditions.
Comparative Yields and Conditions
- N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine : Achieves 96% yield in dichloromethane, highlighting solvent-dependent regioselectivity .
Physicochemical and Crystallographic Properties
- Crystallography : N1,N2-Bis(2-fluorobenzyl)benzene-1,2-diamine exhibits a disordered crystal structure with occupancy ratios of 0.57:0.43, influenced by fluorine’s steric effects .
- Stability : 4-Fluoro-5-nitrobenzene-1,2-diamine is thermally unstable due to the nitro group, requiring careful handling , whereas the target compound’s dual fluorine substitution likely enhances stability.
Biological Activity
5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure characterized by two fluorine atoms and a diamine functional group, making it a subject of interest for various therapeutic applications.
- Molecular Formula : C13H13F2N2
- Molecular Weight : 216.25 g/mol
- Structure : The compound consists of a benzene ring substituted at the 1-position with a 2-fluorophenyl group and at the 1,2-positions with amine groups.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Its mechanism typically involves:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate binding and subsequent catalysis.
- Receptor Binding : Its fluorinated structure enhances binding affinity and selectivity towards specific receptors.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. For instance:
- In Vitro Studies : It has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells. The half-maximal inhibitory concentration (IC50) values for these activities are reported to be within the micromolar range, indicating effective potency against tumor growth .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties:
- Inhibition of Pathogens : It demonstrates significant inhibitory action against various bacterial strains. For example, studies have shown effective inhibition against Staphylococcus aureus with an MIC (minimum inhibitory concentration) in the low milligram range .
Anti-inflammatory Properties
This compound has been explored for its potential anti-inflammatory effects, although detailed quantitative data is still emerging.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N1-(2-Fluorophenyl)benzene-1,2-diamine | C13H12F2N2 | Lacks one fluorine atom |
5-Fluoro-N,N-bis(2-fluorobenzyl)amine | C16H16F3N | Contains three fluorine atoms |
N,N-Diethyl-3-fluorobenzene-1,2-diamine | C14H18F2N2 | Different alkyl substituents |
4-Fluoroaniline | C6H6FN | Simpler structure without multiple rings |
The presence of two fluorinated phenyl groups distinguishes this compound from others, potentially enhancing its lipophilicity and biological activity .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently. These methods often involve nucleophilic substitutions and coupling reactions using starting materials like o-phenylenediamine .
- Biological Testing : Comprehensive screening against different cancer cell lines and microbial pathogens has been conducted. For example, one study reported an IC50 value of approximately 25 μM for anticancer activity against MCF-7 cells .
- Safety Profile : While promising in therapeutic applications, safety assessments indicate that the compound is harmful if swallowed or in contact with skin, necessitating caution in handling .
Properties
IUPAC Name |
4-fluoro-2-N-(2-fluorophenyl)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBWJRIGIGAGCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC(=C2)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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